Diethoxy(methyl)(3,3,3-trifluoropropyl)silane
Description
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS: 358-67-8) is an organosilicon compound with the molecular formula C₆H₁₃F₃O₂Si and a molecular weight of 202.25 g/mol . Structurally, it consists of a silicon atom bonded to a methyl group, a 3,3,3-trifluoropropyl chain, and two ethoxy (-OCH₂CH₃) groups. This compound is primarily used as a precursor in the synthesis of fluorosilicone polymers, such as poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), which exhibit exceptional resistance to fuels, oils, and extreme temperatures .
The synthesis of PTFPMS can occur via two pathways:
Hydrolysis-polycondensation of this compound or its dichloro analog.
Ring-opening polymerization (ROP) of cyclosiloxane monomers derived from these silanes .
Compared to dichloro derivatives, alkoxy-substituted silanes like the diethoxy variant offer slower hydrolysis rates, enabling better control over polymerization processes and reduced corrosion risks during handling .
Properties
IUPAC Name |
diethoxy-methyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O2Si/c1-4-12-14(3,13-5-2)7-6-8(9,10)11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNTADJZPKUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCC(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554180 | |
| Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118162-95-1 | |
| Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A robust method for synthesizing fluorinated silanes involves hydrosilylation, a reaction that forms silicon-carbon bonds between silanes and unsaturated hydrocarbons. In a study published in RSC Advances, researchers synthesized analogous fluorinated silanes by reacting vinyl-containing precursors with triethoxysilane in the presence of a platinum catalyst. For diethoxy(methyl)(3,3,3-trifluoropropyl)silane, this approach can be adapted by substituting triethoxysilane with diethoxy(methyl)silane.
Reaction Scheme:
Optimization Parameters
Key variables influencing yield and selectivity include:
The platinum-catalyzed route achieves yields exceeding 85% under inert conditions, with byproducts minimized through precise stoichiometry.
Alkoxylation of Chlorosilane Precursors
Chloride Substitution Mechanism
A classical route involves substituting chlorine atoms in trichloro(3,3,3-trifluoropropyl)silane with ethoxy groups. This method proceeds via nucleophilic displacement using ethanol in the presence of a base (e.g., triethylamine) to neutralize HCl:
Industrial-Scale Refinements
In production settings, this reaction is conducted in batch reactors with:
-
Molar Ratios : Ethanol in 10–20% excess to drive completion.
-
Temperature Control : Maintained at 0–5°C to suppress etherification side reactions.
-
Workup : Filtration of ammonium salts followed by fractional distillation to isolate the product (boiling point: 85°C at 150 mmHg).
Industrial yields typically reach 70–75%, with purity >98% achievable via redistillation.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrosilylation | 85–90 | 99 | Moderate | High (Pt cost) |
| Chloride Alkoxylation | 70–75 | 98 | High | Moderate |
Byproduct Management
-
Hydrosilylation : Generates minimal byproducts, primarily unreacted silanes.
-
Alkoxylation : Requires careful HCl scrubbing to prevent equipment corrosion and product degradation.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) is standard, with retention times calibrated against known standards.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Requires acidic or basic catalysts to promote the reaction.
Substitution: Involves nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes depending on the nucleophile used.
Scientific Research Applications
Surface Modification and Coatings
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is primarily used for surface modification due to its ability to create hydrophobic and oleophobic surfaces. Its fluorinated structure imparts low surface energy characteristics, making it suitable for:
- Water-repellent coatings : Used in textiles and building materials to enhance water resistance.
- Anti-fogging agents : Applied in optical devices and automotive glass to reduce fogging.
A study highlighted the effectiveness of silanes in forming durable coatings that withstand environmental stressors, thereby improving longevity and performance of surfaces treated with this compound .
Adhesives and Sealants
The compound serves as a coupling agent in adhesives and sealants, enhancing adhesion between organic materials and inorganic substrates. Its silane functionality promotes better bonding characteristics in various applications:
- Construction materials : Used in bonding glass to metal or concrete.
- Electronics : Helps in the adhesion of protective coatings on electronic components.
Research indicates that silane-modified adhesives demonstrate superior mechanical properties compared to traditional formulations .
Biochemical Applications
In biochemistry, this compound is utilized for:
- Protein immobilization : It facilitates the attachment of biomolecules to solid supports for biosensor applications.
- Cell culture substrates : Enhances surface properties for better cell attachment and growth.
Studies have shown that surfaces treated with this silane exhibit improved cell adhesion and proliferation rates, making them ideal for tissue engineering applications .
Case Study 1: Surface Treatment for Water Resistance
A research project investigated the use of this compound in developing water-resistant coatings for outdoor fabrics. The treated fabrics displayed significant water repellency compared to untreated controls, demonstrating the compound's efficacy in practical applications.
Case Study 2: Adhesive Performance Enhancement
In a comparative study of various silanes used in adhesive formulations, this compound showed remarkable improvements in shear strength when bonding dissimilar materials. This study underscores its potential as a key ingredient in high-performance adhesives used in automotive and construction industries.
Mechanism of Action
The mechanism of action of diethoxy(methyl)(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The compound’s silicon atom can form stable siloxane bonds, which contribute to its effectiveness in surface modification and polymerization reactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it suitable for applications requiring water repellency .
Comparison with Similar Compounds
Reactivity and Hydrolysis:
- Chloro substituents (e.g., dichloro or trichloro derivatives) exhibit rapid hydrolysis due to the high electrophilicity of silicon-chlorine bonds, making them suitable for fast surface modifications but requiring stringent moisture control .
- Alkoxy substituents (ethoxy or methoxy) hydrolyze slower, enabling controlled polymerization. Ethoxy groups provide slightly better steric hindrance and organic solubility than methoxy, influencing reaction kinetics in polymer synthesis .
Fluorosilicone Polymers:
- This compound produces PTFPMS with a balance of flexibility and solvent resistance.
- Trimethoxy derivatives are less common in polymerization but serve as coupling agents in composites (e.g., barium titanate nanoparticles) to enhance dispersion and interfacial adhesion .
Surface Functionalization:
- MXene Work Function Tuning : Trimethoxy(3,3,3-trifluoropropyl)silane increases MXene work function by ~400 meV compared to nascent surfaces, attributed to the electron-withdrawing -CF₃ group .
- Hydrophobization : Dichloro derivatives (e.g., TFDCMS) efficiently render cotton fabrics superhydrophobic, while alkoxy variants are less reactive and require catalysts .
Thermal and Electronic Properties
- Thermal Stability : All trifluoropropyl-containing silanes enhance thermal stability in polymers. Ethoxy and methoxy groups contribute to lower glass transition temperatures (Tg) compared to chloro derivatives due to reduced crosslinking density .
- Electronic Effects : The -CF₃ group lowers surface energy and increases electron affinity. In OLEDs, trifluoropropyl silanes like F3SAM improve hole injection efficiency by modifying electrode work functions .
Biological Activity
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with unique properties that have garnered interest for various applications in chemistry and biology. This article explores its biological activity, including biochemical interactions, mechanisms of action, and potential applications in research and industry.
- Molecular Formula : CHFOSi
- Molecular Weight : 230.3 g/mol
- CAS Number : 86876-45-1
This compound interacts with biological molecules through several mechanisms:
- Covalent Bond Formation : It can form covalent bonds with hydroxyl groups on proteins and enzymes, leading to structural modifications that affect their function.
- Enzymatic Activity Modulation : The compound can either inhibit or activate enzymatic activity depending on the target enzyme. This modulation can influence cellular processes such as metabolism and signaling pathways .
- Gene Expression Regulation : By binding to DNA or interacting with transcription factors, this compound may alter gene expression profiles, impacting various cellular functions.
Biochemical Pathways
The compound participates in several biochemical pathways:
- Metabolism : It is metabolized by cytochrome P450 enzymes, producing reactive intermediates that can interact with cellular macromolecules. These interactions may lead to changes in metabolic flux and the levels of various metabolites.
- Cell Signaling : this compound can influence key signaling pathways by altering the phosphorylation status of signaling proteins.
Cellular Effects
Research indicates diverse cellular effects from exposure to this compound:
- Cell Viability and Proliferation : At low doses, it may have minimal effects on cell viability; however, higher doses can induce oxidative stress and apoptosis. Threshold effects have been noted where specific dosage levels lead to significant adverse outcomes.
- Transport and Distribution : The compound's transport within cells involves interactions with transporters and binding proteins, affecting its accumulation in tissues based on affinity for specific biomolecules.
Research Applications
This compound has potential applications in various fields:
- Biological Assays : It is utilized for modifying surfaces in biological assays to enhance compatibility and performance .
- Drug Delivery Systems : Research is ongoing into its use as a component in drug delivery systems due to its ability to form stable bonds with other materials .
- Medical Devices : Its properties make it suitable for incorporation into medical devices where biocompatibility is crucial .
Case Studies
-
Modification of Amino Acids :
A study demonstrated the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane in the amidation of α-amino acids without conventional protection methods. This highlights the compound's versatility in biochemical reactions while maintaining high yields without racemization . -
Surface Chemistry Applications :
Research has shown that organosilicon compounds like this compound are effective coupling agents in creating durable bonds between organic and inorganic materials. This property is crucial for enhancing the performance of composite materials used in various industries .
Summary Table
| Property | Details |
|---|---|
| Molecular Formula | CHFOSi |
| Molecular Weight | 230.3 g/mol |
| Mechanism of Action | Covalent bonding with biomolecules |
| Cellular Effects | Modulation of cell viability and apoptosis |
| Research Applications | Biological assays, drug delivery systems |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for diethoxy(methyl)(3,3,3-trifluoropropyl)silane, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via two main pathways:
- Hydrolysis-polycondensation : Reacting this compound with water under controlled acidic or basic conditions to form siloxane bonds. Temperature and catalyst selection (e.g., HCl or NH₃) critically affect polymerization efficiency and byproduct formation .
- Ring-opening polymerization (ROP) : Cyclic trimer (D₃F) derived from dichloro(methyl)(3,3,3-trifluoropropyl)silane undergoes ROP. Anionic ROP (using bases like KOH) yields high-molecular-weight polymers, while cationic ROP (with Lewis acids like H₂SO₄) allows better control over end-group functionality .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent premature hydrolysis. Monitor reaction progress via viscosity changes or NMR to terminate polymerization at desired molecular weights.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- Answer :
- NMR Spectroscopy : ¹H, ¹⁹F, and ²⁹Si NMR identify structural features, such as trifluoropropyl group integrity and ethoxy substitution patterns .
- FT-IR : Peaks at ~1,080 cm⁻¹ (Si-O-Si) and ~740 cm⁻¹ (C-F) confirm siloxane backbone and fluorinated side chains .
- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution in polymers synthesized via ROP .
- Thin-Layer Chromatography (TLC) : Monitors intermediate purity during synthesis, as described in phosphazene-related systems .
Advanced Research Questions
Q. How do the electronic and steric effects of the 3,3,3-trifluoropropyl group influence reactivity in cross-coupling reactions?
- Answer : The strong electron-withdrawing nature of the -CF₃ group enhances electrophilicity at the silicon center, facilitating nucleophilic attacks. Steric hindrance from the trifluoropropyl chain can slow reactions with bulky substrates. For example, in cross-coupling with alkenylsilanes, fluoride activation (TBAF) shows modest steric effects, while silanolate (TMSOK) activation is more sensitive to substituent bulk .
- Methodological Insight : Competitive experiments using substituted silanes (e.g., methyl vs. trifluoropropyl) under varying activation conditions can quantify substituent effects .
Q. What are the mechanistic differences between anionic and cationic ROP when using this compound-derived precursors?
- Answer :
- Anionic ROP : Initiators like KOH deprotonate silanol groups, propagating chains via nucleophilic attack on cyclic monomers. This method favors high molecular weights but may require strict moisture control .
- Cationic ROP : Lewis acids (e.g., H₂SO₄) protonate siloxane oxygen, creating electrophilic centers for monomer addition. This pathway allows precise end-capping with functional groups (e.g., vinyl or methoxy) for tailored applications .
Q. How can surface engineering leverage this compound to create hydrophobic or fluorophilic interfaces?
- Answer : The silane forms self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., glass or SiO₂).
- Procedure :
Clean substrate with piranha solution to activate -OH groups.
Immerse in a 1-5% silane solution (in toluene/ethanol) at 60°C for 12–24 hrs.
Rinse with solvent to remove physisorbed molecules.
- Characterization :
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine content (F1s peak at ~689 eV) to confirm surface coverage .
- Contact Angle Goniometry : Hydrophobicity increases with higher trifluoropropyl density (contact angles >110°) .
Data Contradiction Resolution
Q. How to resolve discrepancies in molecular weight data obtained from different polymerization techniques?
- Root Cause : Hydrolysis-polycondensation typically yields lower molecular weights (Mn ~10³–10⁴ g/mol) due to competing side reactions (e.g., cyclization). ROP, especially anionic, achieves higher Mn (10⁴–10⁵ g/mol) but may suffer from branching .
- Resolution Strategy :
- Use MALDI-TOF MS to detect cyclic vs. linear polymer structures.
- Correlate GPC data with intrinsic viscosity measurements to account for branching effects .
Application-Oriented Questions
Q. What strategies optimize the incorporation of this silane into hybrid materials for gas separation membranes?
- Answer : Blending with polydimethylsiloxane (PDMS) enhances CO₂/N₂ selectivity due to the fluorophilic nature of the trifluoropropyl group.
- Fabrication :
Prepare a 10–20 wt% silane/PDMS solution in hexane.
Cast onto a porous support, evaporate solvent, and cure at 80°C.
- Performance Metrics : Gas permeability coefficients (Barrer) and selectivity ratios (CO₂/N₂) should be tested at varying pressures (1–10 bar) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- Storage : Under nitrogen in amber glass bottles to prevent moisture ingress and photodegradation .
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with inert adsorbents (vermiculite) followed by ethanol rinsing .
- Transport : Classified as UN 1993 (flammable liquid); package in compliant containers with secondary containment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
